β-Amyrine

Vue d'ensemble

Description

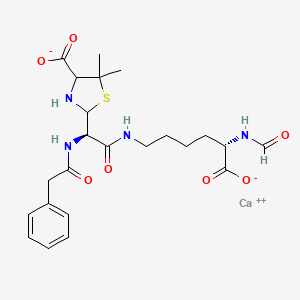

Bêta-amyrine: est un composé triterpénoïde pentacyclique naturel de formule chimique C30H50O . Il fait partie des trois amyrines étroitement liées, les autres étant l'alpha-amyrine et la delta-amyrine. La bêta-amyrine est largement distribuée dans la nature et peut être trouvée dans diverses sources végétales, y compris la cire épicuticulaire. Elle sert de précurseur à l'acide oléanolique, un composé connu pour ses propriétés médicinales .

Applications De Recherche Scientifique

Beta-amyrin has a wide range of scientific research applications:

Chemistry

- Used as a precursor for the synthesis of more complex triterpenoids, such as boswellic acid and maslinic acid .

Biology

Medicine

- Exhibits anti-inflammatory, antinociceptive, and gastro-protective properties .

- Demonstrates antihyperglycemic and hypolipidemic effects, making it a potential lead compound for drug development in diabetes and atherosclerosis .

Industry

Mécanisme D'action

Target of Action

Beta-Amyrin, a pentacyclic triterpene, has been found to interact with several targets in the body. It has been shown to exert antihyperglycemic and hypolipidemic effects . It also targets the mycobacterial universal stress protein Rv1636, which promotes the growth of Mycobacterium tuberculosis in host-derived stress conditions .

Mode of Action

Beta-Amyrin interacts with its targets in various ways. It has been found to inhibit the ATPase activity of Rv1636, a mycobacterial universal stress protein . This inhibition disrupts the protein’s ATPase activity and cAMP regulatory activity, making Mycobacterium tuberculosis more susceptible to host-derived stress conditions . In addition, beta-Amyrin has been shown to induce the production of reactive oxygen species (ROS) in microorganisms, suggesting its potential as an antimicrobial agent .

Biochemical Pathways

Beta-Amyrin is involved in several biochemical pathways. It is produced from squalene by the enzyme squalene mono-oxygenase . The enzymatic polycyclization reactions catalyzed by oxidosqualene (OXSQ) cyclases (OSCs) lead to the formation of new C–C bonds and chiral centers, generating diverse polycyclic sterols and triterpenoids .

Pharmacokinetics

The pharmacokinetics of beta-Amyrin have been studied using in silico and in vitro approaches. It has been found to have a good pharmacokinetic profile, with good human intestinal absorption and no toxicity .

Result of Action

The action of beta-Amyrin results in several molecular and cellular effects. It has been found to significantly reduce blood glucose, total cholesterol, and serum triglycerides in streptozotocin (STZ)-induced diabetic mice . It also effectively reduces the elevated plasma glucose levels during the oral glucose tolerance test . Moreover, it has been shown to induce apoptosis-like death in Escherichia coli by producing reactive oxygen species .

Action Environment

The action of beta-Amyrin can be influenced by various environmental factors. For instance, the diet of the organism can affect the compound’s action. In mice fed on a high-fat diet, beta-Amyrin has been shown to significantly reduce the rise in serum total cholesterol and triglycerides .

Analyse Biochimique

Biochemical Properties

Beta-Amyrin interacts with various enzymes and proteins. For instance, it has been found to interact with Vascular endothelial growth factor (VEGF), Matrix metalloproteinase-9 (MMP9) inhibitor, and Interleukin-10 (IL-10) . These interactions play a crucial role in its anti-inflammatory and anticancer activities .

Cellular Effects

Beta-Amyrin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to decrease the levels of biomarkers such as VEGF, MMP-9 Inhibitor, and IL-10, indicating significant anti-inflammatory activity .

Molecular Mechanism

At the molecular level, Beta-Amyrin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to interact with VEGF, MMP9 inhibitor, and IL-10 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Beta-Amyrin change over time. It has been found to be stable and does not degrade quickly . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Beta-Amyrin vary with different dosages in animal models. It has been found to have anti-inflammatory and anticancer effects at non-toxic doses, which range from 10 to 100 mg/kg .

Metabolic Pathways

Beta-Amyrin is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Subcellular Localization

It is known that Beta-Amyrin can be biosynthesized in Escherichia coli , suggesting that it may be localized in the cytoplasm or other compartments where its biosynthetic enzymes are located.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: : La synthèse de la bêta-amyrine peut être réalisée par plusieurs méthodes. Une approche consiste à partir de l'acide oléanolique, qui subit une iodation sélective et une réduction pour donner de la bêta-amyrine . Une autre méthode implique la biosynthèse de la bêta-amyrine dans Escherichia coli en introduisant des gènes de la voie biosynthétique du diphosphate de farnésyle à la bêta-amyrine .

Méthodes de production industrielle: : La production industrielle de la bêta-amyrine peut être réalisée par l'ingénierie métabolique de micro-organismes tels que Yarrowia lipolytica. En surexprimant les gènes de la voie du mévalonate et en optimisant les conditions de fermentation, on peut obtenir des rendements importants de bêta-amyrine .

Analyse Des Réactions Chimiques

Types de réactions: : La bêta-amyrine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants

Oxydation: La bêta-amyrine peut être oxydée à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction: La réduction de la bêta-amyrine peut être réalisée à l'aide de poudre de zinc ou d'autres agents réducteurs.

Substitution: Des réactions de substitution peuvent se produire à des positions spécifiques sur la molécule de bêta-amyrine, impliquant souvent une halogénation ou une alkylation.

Principaux produits: : Les principaux produits formés à partir de ces réactions comprennent des dérivés de la bêta-amyrine avec des groupes fonctionnels modifiés, tels que des groupes hydroxyle, carbonyle ou halogène .

Applications de la recherche scientifique

La bêta-amyrine a une large gamme d'applications de recherche scientifique:

Chimie

- Utilisée comme précurseur pour la synthèse de triterpénoïdes plus complexes, tels que l'acide boswellique et l'acide maslinique .

Biologie

- Étudiée pour son rôle dans les mécanismes de défense des plantes et sa présence dans la cire épicuticulaire .

Médecine

- Présente des propriétés anti-inflammatoires, antinociceptives et gastro-protectrices .

- Démontre des effets antihyperglycémiques et hypolipidémiques, ce qui en fait un composé potentiel de premier plan pour le développement de médicaments contre le diabète et l'athérosclérose .

Industrie

Mécanisme d'action

La bêta-amyrine exerce ses effets par plusieurs mécanismes:

Activation des récepteurs cannabinoïdes: La bêta-amyrine active les récepteurs cannabinoïdes CB1 et CB2, conduisant à des effets antinociceptifs et anti-inflammatoires.

Inhibition de la production de cytokines: Elle inhibe la production de cytokines et l'expression du facteur nucléaire kappa B, de la protéine de liaison à l'élément de réponse de l'AMP cyclique et de la cyclooxygénase 2.

Régulation de la glycémie et des lipides: La bêta-amyrine contribue à réguler la glycémie et les lipides en préservant l'intégrité des cellules bêta et en réduisant le cholestérol et les triglycérides.

Comparaison Avec Des Composés Similaires

La bêta-amyrine est similaire à d'autres triterpénoïdes pentacycliques tels que l'alpha-amyrine, la delta-amyrine et le lupéol. Elle est unique par sa structure spécifique et ses activités biologiques:

Alpha-amyrine: Partage une structure similaire mais diffère dans le placement des groupes méthyles. Elle est un précurseur de l'acide ursolique.

Delta-amyrine: Un autre composé étroitement apparenté avec un arrangement différent des doubles liaisons.

L'unicité de la bêta-amyrine réside dans ses activités biologiques spécifiques et son rôle de précurseur de l'acide oléanolique, qui possède des propriétés médicinales importantes .

Propriétés

IUPAC Name |

(3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h9,21-24,31H,10-19H2,1-8H3/t21-,22-,23+,24-,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSHUTJDVKUMTJ-QHPUVITPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025005 | |

| Record name | beta-Amyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

559-70-6 | |

| Record name | β-Amyrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=559-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Amyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Amyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Olean-12-en-3β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-AMYRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM8353IPSO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

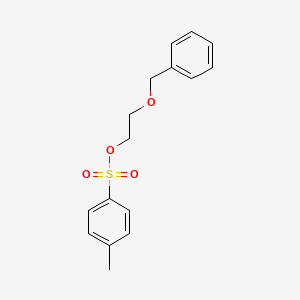

![2-chloroethyl-[(3-chlorophenyl)methyl]-ethylazanium;chloride](/img/structure/B1666775.png)

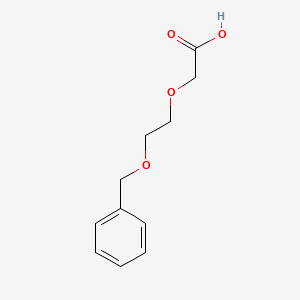

![2-[2-(Benzyloxy)ethoxy]ethanol](/img/structure/B1666787.png)